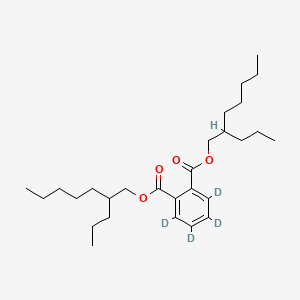

Bis(2-propylheptyl) Phthalate-d4

描述

Bis(2-propylheptyl) Phthalate-d4 is an isotopically-labeled compound of bis(2-propylheptyl) phthalate, where the hydrogen atoms are replaced by deuterium (D). This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) experiments due to its stable isotope labeling . It is a colorless to light yellow oil with a molecular formula of C28H40O4D4 .

准备方法

化学反应分析

Bis(2-propylheptyl) Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents like chloroform or methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Bis(2-propylheptyl) Phthalate-d4 has several scientific research applications:

Nuclear Magnetic Resonance (NMR) Experiments: It is used as a stable isotope marker to study molecular structures and dynamics.

Biomonitoring Studies: It is used to trace and study the metabolism and excretion of phthalates in biological systems.

Additives in Solvents, Lubricants, and Plasticizers: It is used as an additive to enhance the properties of various industrial products.

作用机制

The mechanism of action of Bis(2-propylheptyl) Phthalate-d4 involves its interaction with molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in fatty acid metabolism and cell proliferation . Additionally, it can induce oxidative stress by generating reactive oxygen species, leading to various cellular responses .

相似化合物的比较

Bis(2-propylheptyl) Phthalate-d4 can be compared with other similar compounds such as:

Bis(2-ethylhexyl) Phthalate (DEHP): DEHP is another phthalate ester used as a plasticizer.

Diisononyl Phthalate (DiNP): DiNP is used as a plasticizer and has similar applications to this compound but differs in its molecular structure and specific properties.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for NMR studies and other research applications requiring stable isotopes .

生物活性

Bis(2-propylheptyl) phthalate-d4 (DPHP-d4) is a deuterated form of di-2-propylheptyl phthalate (DPHP), a plasticizer commonly used in the production of flexible plastics, particularly polyvinyl chloride (PVC). The biological activity of DPHP-d4 is significant due to its potential health implications and metabolic pathways, which have been the subject of various studies. This article synthesizes research findings related to the biological activity of DPHP-d4, focusing on its metabolism, toxicity, and potential effects on human health.

Metabolism and Pharmacokinetics

DPHP is primarily metabolized in the body to several active metabolites, including mono-(2-propylheptyl) phthalate (MPHP), hydroxylated forms (OH-MPHP), and oxidized forms (oxo-MPHP). Research indicates that DPHP has a low bioavailability due to rapid metabolism. The half-lives and area under the concentration-time curve (AUC) for DPHP and its metabolites were studied in rats, revealing that peak concentrations of metabolites occur within hours post-administration, suggesting efficient metabolic processing .

Table 1: AUC and Half-Lives of DPHP and Metabolites

| Compound | Half-life (h) | AUC (nmol·h/l per µmol DPHP(-d4)/kg b.w.) at 0.7 mg/kg | AUC at 100 mg/kg |

|---|---|---|---|

| DPHP | n.d. | n.d. | 13 |

| MPHP | 2.5 | 194 | 78 |

| OH-MPHP | 3.0 | 183 | 72 |

| Oxo-MPHP | 3.3 | 100 | 36 |

| cx-MPHP | n.d. | n.d. | 8.2 |

Toxicological Effects

Toxicological studies have highlighted the potential adverse effects of DPHP on reproductive health. A subchronic feeding study in rats indicated a no observed adverse effect level (NOAEL) of 40 mg/(kg bw·d), suggesting that exposure levels above this threshold may lead to reproductive toxicity . Moreover, the metabolites OH-MPHP and oxo-MPHP have been identified as robust biomarkers for assessing exposure levels in humans.

Case Study: Human Exposure Assessment

A study involving five healthy male volunteers administered with DPHP-d4 revealed significant urinary excretion of its metabolites within a 48-hour period post-intake. The mean excretion half-lives for OH-MPHP, oxo-MPHP, and cx-MPHP were approximately 6.51, 6.87, and 8.16 hours, respectively . This study underscores the importance of monitoring these metabolites as indicators of DPHP exposure.

Table 2: Antibacterial Activity Overview

| Compound | Inhibition Zone (mm) at Various Concentrations |

|---|---|

| Bis-(2-ethylhexyl) phthalate | Varies by concentration; highest at 250 ppm |

属性

IUPAC Name |

bis(2-propylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYUOIVEVPTXFX-OLNJRPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334646 | |

| Record name | Bis(2-propylheptyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-46-4 | |

| Record name | Bis(2-propylheptyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。